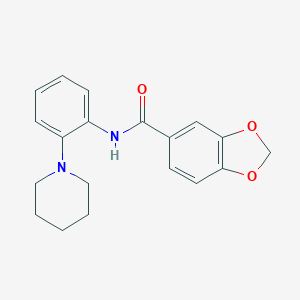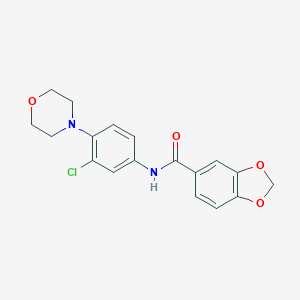
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the tetrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Its antimicrobial activity is thought to be due to disruption of the bacterial cell wall.
Biochemical and Physiological Effects:
In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to investigate its potential use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regards to its long-term use.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-2H-tetrazole in the presence of a base, such as triethylamine, to yield the final product. The yield of this reaction is typically in the range of 60-70%.
Aplicaciones Científicas De Investigación
The tetrazole family of compounds has been extensively studied for their potential therapeutic applications. 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to have antimicrobial properties against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
| 674307-30-3 | |
Fórmula molecular |
C11H13N5O2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-8(5-7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) |
Clave InChI |
XOGRRMJTTPLMRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
